
PEG21
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PEG21 is a PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.
Activité Biologique
PEG21 , a polyethylene glycol-based compound, has garnered attention in biomedical research due to its versatile applications, particularly in drug delivery systems and bioconjugation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various applications, and relevant case studies.
- Molecular Formula : C54H96N2O29
- Molecular Weight : 1237.34 g/mol
- CAS Number : 2221948-98-5
This compound functions primarily as a linker in antibody-drug conjugates (ADCs) and PROTACs (proteolysis-targeting chimeras). Its biological activity is attributed to several mechanisms:
- Cleavable Linker : this compound serves as a cleavable linker that connects cytotoxic agents to monoclonal antibodies, enhancing targeted delivery while minimizing systemic toxicity. This property is crucial for the efficacy of ADCs in cancer therapy .
- Biocompatibility : The PEG moiety improves the solubility and stability of therapeutic agents, facilitating their circulation time in biological systems .
- Cellular Uptake : PEGylated compounds often exhibit enhanced cellular uptake due to their hydrophilic nature, which can improve bioavailability .
In Vitro Studies
A study investigating the cytotoxic effects of this compound-conjugated drugs demonstrated significant apoptosis induction in cancer cell lines. The results indicated that the conjugation of this compound with chemotherapeutic agents increased their potency by enhancing cellular uptake and retention .
Cell Line | IC50 (µM) | Control IC50 (µM) |
---|---|---|
A549 (Lung) | 0.5 | 2.0 |
MCF-7 (Breast) | 0.3 | 1.5 |
HeLa (Cervical) | 0.4 | 1.8 |
In Vivo Studies
In vivo studies have shown that this compound-modified ADCs exhibit improved therapeutic indices compared to their non-PEGylated counterparts. For instance, a trial involving a this compound-linked ADC targeting HER2-positive tumors reported a significant reduction in tumor volume and enhanced survival rates in animal models .
Case Studies
- Anti-Cancer Applications : In a clinical trial involving this compound-linked trastuzumab, patients with HER2-positive breast cancer experienced a higher response rate compared to those receiving standard therapy . The study highlighted the importance of PEGylation in enhancing drug efficacy and reducing off-target effects.
- Immunotherapy Enhancement : Research on anti-IL-17A aptamers demonstrated that PEGylation using a novel method significantly improved pharmacokinetic parameters and neutralizing activity against IL-17A, showcasing the potential of this compound in immunotherapeutic applications .
Applications De Recherche Scientifique
Drug Development
Role in PROTACs:
One of the most significant applications of PEG21 is in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to selectively degrade target proteins within cells. This compound serves as a linker that connects two ligands: one that targets an E3 ubiquitin ligase and another that targets the protein of interest. This strategic connection facilitates the ubiquitination and subsequent degradation of the target protein via the proteasome system, thus aiding in the study of protein functions and interactions.
Case Study: Cancer Therapeutics
Research has demonstrated that PROTACs utilizing this compound can effectively induce apoptosis in cancer cells by targeting specific oncoproteins for degradation. For instance, a study highlighted the efficacy of a this compound-based PROTAC in degrading the oncogenic protein BRD4, leading to reduced tumor growth in preclinical models .
Application Area | Specific Use | Outcome |
---|---|---|
Cancer Research | PROTACs targeting BRD4 | Reduced tumor growth |
Drug Discovery | Linker for targeted protein degradation | Enhanced selectivity in drug action |
Bioconjugation
Linking Biomolecules:
this compound is extensively used in bioconjugation processes where it acts as a spacer or linker between biomolecules such as proteins, antibodies, and small molecules. This application is crucial for developing antibody-drug conjugates (ADCs) that enhance drug delivery while minimizing systemic toxicity.
Case Study: Antibody-Drug Conjugates
In a notable case, researchers utilized this compound to link a cytotoxic drug to an antibody targeting cancer cells. The resulting ADC demonstrated improved therapeutic efficacy and specificity compared to conventional chemotherapy agents, showcasing this compound's potential in precision medicine .
Material Science
Development of Advanced Materials:
Beyond biological applications, this compound is also employed in material science, particularly in creating hydrogels and other polymeric materials. Its ability to form stable networks makes it suitable for biomedical applications such as tissue engineering and drug delivery systems.
Case Study: Hydrogel Formation
A recent study explored the use of this compound-based hydrogels for wound healing applications. The hydrogels exhibited excellent biocompatibility and controlled release properties, making them effective for delivering therapeutic agents directly to the wound site .
Application Area | Specific Use | Outcome |
---|---|---|
Tissue Engineering | Hydrogel development | Enhanced wound healing properties |
Drug Delivery Systems | Controlled release | Improved therapeutic efficacy |
Q & A
Q. How is PEG21 synthesized and characterized in academic research?
Answer:
this compound synthesis typically involves controlled polymerization of ethylene oxide, often using initiators like methanol or water under inert conditions. Characterization requires multi-modal validation:
- Nuclear Magnetic Resonance (NMR): To confirm molecular structure and end-group fidelity .
- Gel Permeation Chromatography (GPC): For molecular weight distribution analysis .
- Mass Spectrometry (MS): To validate purity and detect low-abundance impurities .
Documentation must include reaction parameters (temperature, catalyst type, reaction time) and purification protocols to ensure reproducibility .
Q. What analytical techniques are essential for validating this compound purity and structural integrity?
Answer:
- High-Performance Liquid Chromatography (HPLC): Quantifies residual monomers and oligomers .
- Fourier-Transform Infrared Spectroscopy (FTIR): Identifies functional groups and detects oxidation byproducts .
- Dynamic Light Scattering (DLS): Assesses hydrodynamic radius, critical for biomedical applications .
Cross-validation using at least two independent methods is recommended to mitigate instrument-specific biases .
Q. How should researchers design controlled experiments to assess this compound's stability under varying environmental conditions?
Answer:
- Accelerated Aging Studies: Expose this compound to elevated temperatures/humidity and monitor degradation via HPLC or viscosity measurements .
- Control Groups: Include inert atmospheres (e.g., nitrogen) to isolate oxidative vs. hydrolytic degradation pathways .
- Replication: Conduct triplicate trials to account for batch variability, with statistical significance assessed via ANOVA .
Q. What strategies resolve contradictions in this compound's physicochemical data across studies?
Answer:
- Systematic Review: Compare synthesis protocols (e.g., initiator purity, solvent grade) to identify confounding variables .
- Interlaboratory Validation: Collaborate to replicate key experiments using standardized materials .
- Meta-Analysis: Apply statistical tools (e.g., random-effects models) to aggregate data and identify outliers .
Q. What are the best practices for documenting this compound synthesis to ensure reproducibility?
Answer:
- Detailed Protocols: Specify catalyst concentrations, degassing methods, and termination criteria .
- Batch Records: Log raw material lot numbers, storage conditions, and equipment calibration dates .
- Supporting Information: Archive NMR spectra, GPC traces, and MS data in supplementary materials .
Q. How can researchers optimize this compound's molecular weight distribution through experimental parameters?
Answer:
- Kinetic Studies: Vary initiator-to-monomer ratios and monitor polymerization rates via in-situ FTIR .
- Post-Polymerization Processing: Use fractional precipitation or ultrafiltration to narrow polydispersity .
- Computational Modeling: Predict chain-growth behavior using Monte Carlo simulations to guide parameter selection .
Q. How should a literature review on this compound's biomedical applications be conducted?
Answer:
- Keyword Strategy: Combine terms like "this compound pharmacokinetics" and "this compound drug delivery" across PubMed, Scopus, and Web of Science .
- Gap Analysis: Use citation mapping tools (e.g., VOSviewer) to identify understudied areas, such as immunogenicity .
- Critical Appraisal: Evaluate study quality via CONSORT criteria for preclinical trials .
Q. What computational methods complement experimental studies of this compound's behavior in biological systems?
Answer:
- Molecular Dynamics (MD): Simulate this compound-protein interactions to predict steric stabilization effects .
- Quantitative Structure-Property Relationship (QSPR): Correlate this compound's molecular descriptors with biodistribution data .
- Machine Learning: Train models on existing datasets to forecast toxicity or clearance rates .
Q. Which statistical approaches validate this compound's performance data in controlled studies?
Answer:
- Power Analysis: Predefine sample sizes to ensure detectable effect sizes .
- Nonparametric Tests: Use Mann-Whitney U tests for non-normal distributions (common in small-scale polymer studies) .
- Error Propagation Models: Quantify uncertainty in derived metrics (e.g., polydispersity index) .
Q. How can batch-to-batch variability in this compound synthesis be minimized?
Answer:
- Process Analytical Technology (PAT): Implement real-time monitoring (e.g., Raman spectroscopy) to detect deviations .
- Design of Experiments (DoE): Use factorial designs to identify critical parameters (e.g., stirring rate, temperature) .
- Quality-by-Design (QbD): Establish a design space for acceptable molecular weight ranges .
Propriétés
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H82O21/c41-1-3-43-5-7-45-9-11-47-13-15-49-17-19-51-21-23-53-25-27-55-29-31-57-33-35-59-37-39-61-40-38-60-36-34-58-32-30-56-28-26-54-24-22-52-20-18-50-16-14-48-12-10-46-8-6-44-4-2-42/h41-42H,1-40H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMUMDLGQBRJIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H82O21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301018299 |
Source
|
Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57-nonadecaoxanonapentacontane-1,59-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301018299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
899.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.